3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15862589 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Human A3 Adenosine Receptor Antagonists
Compounds related to pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent and selective antagonists for the human A3 adenosine receptor. These antagonists were shown to have low nanomolar affinity and high selectivity toward this receptor. Such compounds are of interest for counteracting oxaliplatin-induced apoptosis in astrocyte cell cultures, serving as potential therapeutic agents for neurotoxicity. Molecular modeling studies and pharmacological evaluations have helped in understanding the binding interactions and selectivity of these compounds, suggesting their utility in targeting specific receptor subtypes (Squarcialupi et al., 2013).
Anticancer Activity
Another research focus has been on synthesizing pyrazolo[1,5-a]pyrimidine derivatives and evaluating their structure for potential anticancer activity. For instance, the crystal structure of a specific derivative highlighted its moderate anticancer properties. Such studies are crucial for developing new therapeutic agents with improved efficacy against various cancer types (Lu Jiu-fu et al., 2015).
Antitumor and Antimicrobial Activities
Research into enaminones as building blocks for synthesizing substituted pyrazoles, including pyrazolo[1,5-a]pyrimidines, has shown that these compounds exhibit antitumor and antimicrobial activities. Such findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing treatments for infections and cancer, highlighting the versatility of this chemical scaffold in medicinal chemistry (Riyadh, 2011).
Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines have also been explored for the synthesis of novel functional fluorophores. The development of fluorescent probes based on these compounds could be significant for detecting biologically or environmentally relevant species, demonstrating the broader applicability of pyrazolo[1,5-a]pyrimidines beyond therapeutic uses (Castillo et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization . This suggests that similar compounds may have antiviral properties.
Mode of Action
The 2-methoxyphenyl group in related compounds has been found to disrupt the ability of radicals to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks . This disruption could potentially interfere with the normal functioning of targeted proteins or enzymes.
Biochemical Pathways
The preparation of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold led to the identification of a compound with a promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization . This suggests that similar compounds may interfere with the replication of the influenza virus.
Pharmacokinetics
Related compounds have been found to exhibit improved pharmacokinetic profiles . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional factor that could influence the bioavailability of this compound .
Result of Action
The inhibition of influenza virus rna polymerase pa–pb1 subunit heterodimerization by related compounds suggests that similar compounds may have antiviral effects .
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions in related compounds suggests that similar compounds may be stable under a variety of environmental conditions .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-12-20(24-15-8-10-16(26-2)11-9-15)25-21(23-14)18(13-22-25)17-6-4-5-7-19(17)27-3/h4-13,24H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEWJBWZEVOPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601134935 | |
Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601134935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-50-8 | |
Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890621-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601134935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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